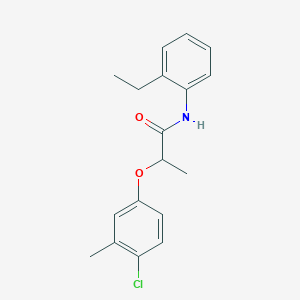
3-(anilinocarbonyl)phenyl acetate
Vue d'ensemble
Description
3-(anilinocarbonyl)phenyl acetate, also known as N-(3-acetylphenyl) anthranilic acid, is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is synthesized through a multistep process that involves the reaction of anthranilic acid with acetic anhydride, followed by the reaction with 3-bromoacetophenone. The resulting compound has a molecular weight of 305.30 g/mol and a melting point of 195-197°C.
Mécanisme D'action
The mechanism of action of 3-(anilinocarbonyl)phenyl acetate is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of certain enzymes such as COX-2 and LOX. In addition, it has been shown to have the ability to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, it has been shown to have the ability to reduce inflammation by inhibiting the production of certain inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, it has been shown to have the ability to lower blood glucose levels and improve insulin sensitivity, which may contribute to its potential as an antidiabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(anilinocarbonyl)phenyl acetate in lab experiments include its diverse biological activities and its relatively simple synthesis method. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research on 3-(anilinocarbonyl)phenyl acetate could focus on its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In addition, further studies could be conducted to elucidate its mechanism of action and to optimize its synthesis method for improved yields and purity. Furthermore, studies could be conducted to investigate its potential as a drug delivery system for targeted drug delivery.
Applications De Recherche Scientifique
3-(anilinocarbonyl)phenyl acetate has been extensively studied for its diverse biological activities. It has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. In addition, it has been shown to have potential as an antidiabetic and antifungal agent. Studies have also shown that this compound has the ability to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
[3-(phenylcarbamoyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-11(17)19-14-9-5-6-12(10-14)15(18)16-13-7-3-2-4-8-13/h2-10H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWGXNZWUKCQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-chloro-5-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-phenylacetamide](/img/structure/B4409057.png)
![1-(2-{2-[2-(4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409063.png)
![3-{[(4-methyl-2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4409073.png)
![1-{2-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409083.png)

![N-(2-ethoxyphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4409092.png)
![5-bromo-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B4409098.png)
![1-[3-(allyloxy)benzoyl]indoline](/img/structure/B4409108.png)
![4-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4409120.png)

![4-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4409143.png)
![4-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2,1,3-benzothiadiazole](/img/structure/B4409150.png)
![3-[4-(4-acetyl-2-methoxyphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4409162.png)
![3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4409166.png)